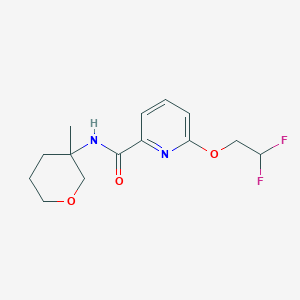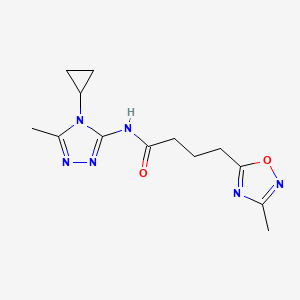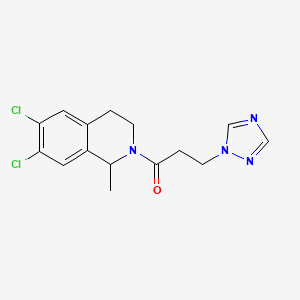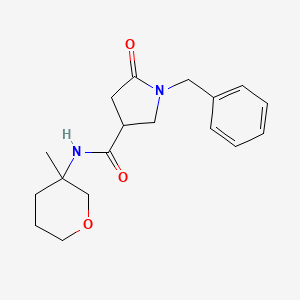
6-(2,2-difluoroethoxy)-N-(3-methyloxan-3-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,2-difluoroethoxy)-N-(3-methyloxan-3-yl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-difluoroethoxy)-N-(3-methyloxan-3-yl)pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving a suitable aldehyde and ammonia or an amine.
Introduction of the Difluoroethoxy Group: This step might involve the reaction of the pyridine intermediate with a difluoroethanol derivative under basic conditions.
Formation of the Carboxamide Group: This can be done by reacting the intermediate with an appropriate amine, such as 3-methyloxan-3-ylamine, under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-(2,2-difluoroethoxy)-N-(3-methyloxan-3-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound in drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It might be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(2,2-difluoroethoxy)-N-(3-methyloxan-3-yl)pyridine-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-(2,2-difluoroethoxy)pyridine-2-carboxamide: Lacks the 3-methyloxan-3-yl group.
N-(3-methyloxan-3-yl)pyridine-2-carboxamide: Lacks the difluoroethoxy group.
6-(2,2-difluoroethoxy)-N-(3-methyloxan-3-yl)pyridine: Lacks the carboxamide group.
Uniqueness
6-(2,2-difluoroethoxy)-N-(3-methyloxan-3-yl)pyridine-2-carboxamide is unique due to the presence of both the difluoroethoxy and 3-methyloxan-3-yl groups, which can impart specific chemical and biological properties that are not present in similar compounds.
Propiedades
IUPAC Name |
6-(2,2-difluoroethoxy)-N-(3-methyloxan-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O3/c1-14(6-3-7-20-9-14)18-13(19)10-4-2-5-12(17-10)21-8-11(15)16/h2,4-5,11H,3,6-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAWIKBOUASVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOC1)NC(=O)C2=NC(=CC=C2)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-tert-butyl-N-[1-(3-cyanophenyl)cyclopropyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6962907.png)

![N-[1-(3-cyanophenyl)cyclopropyl]-2-(2-ethylcyclohexyl)oxyacetamide](/img/structure/B6962914.png)
![3-[[(1-carbamoylcyclopentyl)-methylamino]methyl]-N,N-dimethylbenzamide](/img/structure/B6962928.png)
![4-(2-ethylbenzimidazol-1-yl)-N-[(1-methylpyrazol-4-yl)methyl]piperidine-1-carboxamide](/img/structure/B6962931.png)

![N-cyclopropyl-N-ethyl-3,5-dimethyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B6962936.png)

![(3,5-Dimethylfuran-2-yl)-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone](/img/structure/B6962959.png)
![1-cyano-N-[1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethyl]cyclopentane-1-carboxamide](/img/structure/B6962963.png)
![2-Methylsulfonyl-1-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone](/img/structure/B6962968.png)

![[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-(3-phenylfuran-2-yl)methanone](/img/structure/B6963000.png)
![[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]-(4-methyl-2-propan-2-yl-1,3-oxazol-5-yl)methanone](/img/structure/B6963008.png)
